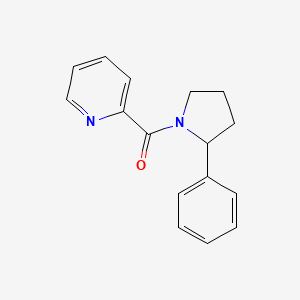
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone, also known as PPYM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPYM belongs to the class of compounds called pyrrolidinyl pyridine derivatives, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has also been found to inhibit the activity of various signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways. In inflammation research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to inhibit the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In neurological research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to inhibit the activity of various enzymes involved in neurodegeneration, including acetylcholinesterase (AChE) and monoamine oxidase (MAO).
Biochemical and Physiological Effects:
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has also been found to inhibit tumor growth and metastasis in animal models of cancer. In inflammation research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to improve cognitive function and memory in animal models of neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments, including its high potency and selectivity, as well as its low toxicity. (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone is also relatively easy to synthesize and purify, making it a cost-effective candidate for drug development. However, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone also has some limitations, including its poor solubility in water and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations and delivery methods to improve the bioavailability of (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone. Additionally, further studies are needed to elucidate the mechanism of action of (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone in humans, with the ultimate goal of developing a new therapeutic agent for the treatment of various diseases.
Synthesemethoden
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone can be synthesized using a variety of methods, including the Hantzsch reaction and the Friedländer synthesis. The Hantzsch reaction involves the condensation of 2-acetylpyridine, benzaldehyde, and ammonium acetate in the presence of a catalyst, such as acetic acid. The Friedländer synthesis, on the other hand, involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
(2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurological research, (2-Phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2-phenylpyrrolidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-9-4-5-11-17-14)18-12-6-10-15(18)13-7-2-1-3-8-13/h1-5,7-9,11,15H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIQMYEFREECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

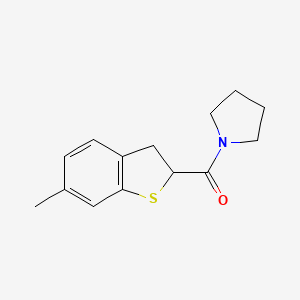
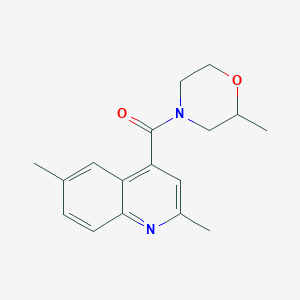
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
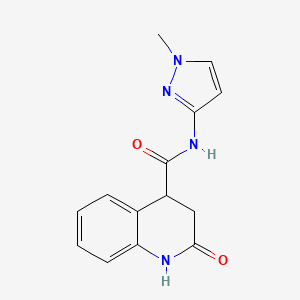

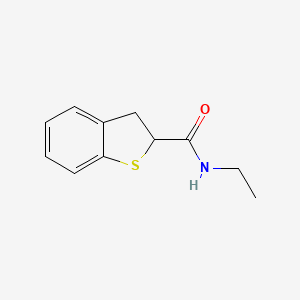
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
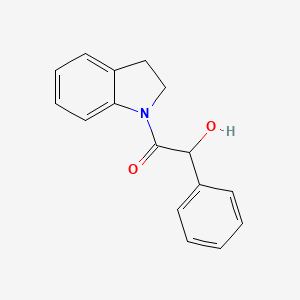
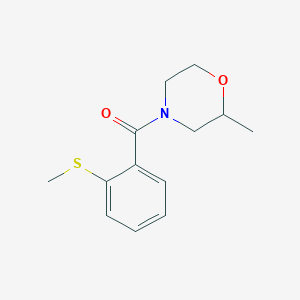
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
